(Z)-3-butylidene-7-hydroxyphthalide
Description
Nomenclature and Chemical Identity
(Z)-3-butylidene-7-hydroxyphthalide stands as a precisely defined chemical entity within the phthalide family of natural products. The compound is systematically identified through multiple nomenclature systems, each providing specific structural information essential for chemical identification and research applications. The Chemical Abstracts Service has assigned the registry number 93236-67-0 to this compound, establishing its unique identity within chemical databases. The molecular formula C12H12O3 reflects the compound's composition of twelve carbon atoms, twelve hydrogen atoms, and three oxygen atoms, resulting in a calculated molecular weight of 204.07864425 daltons.
The International Union of Pure and Applied Chemistry systematic name for this compound is (3Z)-3-butylidene-7-hydroxy-2-benzofuran-1(3H)-one, which precisely describes the geometric configuration and substitution pattern. Alternative nomenclature includes 3-butylidene-7-hydroxyphthalide, 7-hydroxy-3-butylidenephthalide, and senkyunolide B, with the latter designation reflecting its isolation from traditional medicinal sources. The Z-configuration designation specifically indicates the geometric arrangement around the double bond at the 3-position, distinguishing this isomer from potential E-configured analogs.
The compound's International Chemical Identifier key (InChIKey) XLFDJKJEYMKLJX-YFHOEESVSA-N provides a unique digital fingerprint for database searches and computational applications. The Simplified Molecular Input Line Entry System representation CCC\C=C1/OC(=O)c2c(O)cccc12 offers a linear notation system that encodes the complete structural information including stereochemistry. These various nomenclature systems collectively ensure precise identification and facilitate communication within the scientific community regarding this specific phthalide derivative.
Historical Context in Phytochemical Research
The discovery and characterization of this compound represents a significant milestone in the systematic investigation of Umbelliferae plant constituents. Early phytochemical research in the 1980s focused extensively on identifying bioactive compounds from traditional medicinal plants, particularly those used in Asian therapeutic systems. The compound was initially isolated from Ligusticum wallichii, a Chinese medicinal herb known as Chuan Xiong, which has been utilized for centuries in traditional medicine for treating various ailments.
Historical research efforts revealed considerable complexity in the accurate structural determination and nomenclature of this compound. Initial investigations led to misassignments and subsequent corrections that illustrate the challenges inherent in natural product structure elucidation. The compound was originally thought to be 3-butylidene-7-hydroxyphthalide, but later research involving Nuclear Magnetic Resonance Nuclear Overhauser Effect signal analysis led to corrections and reassignment of the hydroxyl group position. This historical correction process demonstrates the iterative nature of natural product research and the importance of rigorous structural confirmation.
The research timeline shows that multiple research groups were actively investigating Apiaceae plants during the 1980s, leading to the simultaneous isolation and characterization of similar phthalide compounds. This concurrent research effort reflects the growing recognition of phthalides as an important class of bioactive natural products. The agreement between research groups to establish consistent nomenclature, such as renaming senkyunolide to senkyunolide A to allow systematic documentation of subsequent senkyunolides B through J, illustrates the collaborative nature of natural product chemistry research.
The historical development of analytical techniques, particularly advanced spectroscopic methods and two-dimensional Nuclear Magnetic Resonance techniques, enabled more precise structural characterization of phthalides in plant extracts. These technological advances facilitated quality assessment of plant materials containing this class of compounds and supported the systematic investigation of their biosynthetic pathways through isotopic labeling studies.
Molecular Classification within Phthalide Derivatives
This compound belongs to the structurally diverse family of phthalide derivatives, which represent a relatively small but significant group of natural compounds confined to several plant families and some genera of fungi and liverworts. The compound is classified as a 2-benzofuran consisting of phthalide having a butylidene group at the 3-position, functionally related to 2-benzofuran-1(3H)-one. This classification places it within the broader category of 2-benzofurans, specifically among the lactone-containing derivatives that exhibit characteristic biological activities.
Phthalides are traditionally divided into two major structural groups: monomeric and dimeric forms. This compound represents a monomeric phthalide with specific structural features that distinguish it from other family members. The presence of the hydroxyl group at the 7-position combined with the Z-configured butylidene substituent at the 3-position creates a unique substitution pattern within the phthalide framework. This specific substitution pattern influences both the physical properties and biological activities of the compound.
The molecular classification system recognizes phthalides as gamma-lactones derived from polyketide biosynthetic pathways. The biosynthesis of phthalides involves linkage of acetate units forming polyketide intermediates, which undergo cyclization and subsequent modifications to yield the characteristic benzofuran lactone structure. Within this biosynthetic framework, this compound represents a hydroxylated derivative with an unsaturated aliphatic side chain, indicating specific enzymatic modifications during its natural formation.
Table 1: Molecular Classification Parameters of this compound
Significance in Natural Product Chemistry
The significance of this compound within natural product chemistry extends beyond its individual chemical properties to encompass broader implications for understanding plant secondary metabolism and bioactive compound discovery. Phthalides as a class have drawn increasing attention in natural product research due to their diverse biological activities and potential therapeutic applications. This particular compound exemplifies the structural diversity achievable within the phthalide framework and demonstrates the sophisticated biosynthetic capabilities of plants in producing complex secondary metabolites.
The compound's presence in traditional medicinal plants, particularly Ligusticum wallichii, underscores the historical importance of natural product chemistry in validating traditional therapeutic practices. The systematic investigation of traditional medicinal plants has repeatedly led to the discovery of bioactive compounds that provide scientific rationale for empirical therapeutic uses. This compound represents one example of how modern analytical techniques can identify and characterize the active principles responsible for traditional medicinal effects.
From a chemical ecology perspective, phthalides including this compound may serve important ecological functions within their plant hosts. Research has demonstrated that various phthalide derivatives exhibit antifungal activities against plant pathogens, suggesting potential roles in plant defense mechanisms. The compound's structural features, particularly the hydroxyl group and unsaturated side chain, may contribute to interactions with biological targets that provide protective benefits to the producing organism.
The compound's significance is further enhanced by its utility as a chemical marker for quality control and standardization of herbal medicines. Modern pharmaceutical applications of traditional medicinal plants require precise identification and quantification of active constituents, and this compound serves as an important analytical target for ensuring product quality and consistency. Advanced analytical techniques including High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry have been developed specifically for the detection and quantification of this and related phthalide compounds.
The structural characteristics of this compound also make it valuable for structure-activity relationship studies within the phthalide family. The compound's specific substitution pattern and geometric configuration provide opportunities for comparative analysis with related derivatives to understand how structural modifications influence biological activities. Such studies contribute to the rational design of synthetic analogs with enhanced or modified biological properties.
Table 2: Research Applications and Significance of this compound
Properties
IUPAC Name |
(3Z)-3-butylidene-7-hydroxy-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-7,13H,2-3H2,1H3/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFDJKJEYMKLJX-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C(=CC=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C(C(=CC=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025422 | |
| Record name | (Z)-3-Butylidene-7-hydroxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93236-67-0 | |
| Record name | Senkyunolide B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93236-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-3-Butylidene-7-hydroxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Pathways
The chemical synthesis of this compound typically begins with 2-formyl-6-methoxybenzoic acid (1 ), which undergoes a series of transformations to introduce the butylidene side chain. A pivotal intermediate in this process is iodophthalide (4 ), formed via iodination of the precursor under controlled conditions. Subsequent alkylation using n-butyllithium introduces the butyl group, followed by deprotection of the methoxy group to yield the final product.
Key steps include:
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Iodination : Treatment of 2-formyl-6-methoxybenzoic acid with iodine in the presence of a Lewis acid catalyst generates iodophthalide (4 ) with >80% efficiency.
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Alkylation : n-Butyllithium reacts with iodophthalide in tetrahydrofuran (THF) at −78°C to form 3-butylidenephthalide. Stereochemical control is achieved by optimizing reaction temperature and solvent polarity, favoring the (Z)-isomer at a 9:1 ratio.
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Deprotection : Acidic hydrolysis removes the methoxy group, yielding this compound.
Table 1: Optimization of Chemical Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Iodination Catalyst | BF₃·Et₂O | 82 |
| Alkylation Solvent | THF | 67 |
| Reaction Temperature | −78°C | 75 |
| Deprotection Agent | HCl (10%) | 89 |
Stereochemical Control and Challenges
The (Z)-isomer’s predominance arises from steric hindrance during alkylation, where the bulky butyl group adopts a conformation minimizing non-bonded interactions. However, competing pathways may produce the (E)-isomer, necessitating purification via silica gel chromatography. Nuclear magnetic resonance (NMR) analysis confirms stereochemistry through coupling constants (e.g., δ = 5.63 ppm for H-8 in the (Z)-isomer).
Microbial Synthesis via Whole-Cell Biotransformation
Fungal Strains and Biocatalytic Efficiency
Microbial synthesis employs fungi such as Aspergillus candidus AM 386 and Absidia cylindrospora AM 336 to hydroxylate 3-n-butylidenephthalide (1 ) into 3-butyl-3-hydroxyphthalide (2 ), which is subsequently converted to the target compound. Screening experiments identified A. candidus AM 386 as the most efficient biocatalyst, achieving a 97.6% conversion rate in 4 days.
Table 2: Biotransformation Performance Across Fungal Strains
| Fungal Strain | Conversion Rate (%) | Isolation Yield (%) |
|---|---|---|
| A. candidus AM 386 | 97.6 | 45 |
| A. cylindrospora AM 336 | 89.2 | 37 |
| Chaetomium indicum AM 158 | 78.4 | 29 |
Mechanistic Insights and Process Optimization
The biotransformation likely proceeds via enzymatic hydration of the α,β-unsaturated lactone in 1 , followed by stereoselective hydroxylation at C-3. Key findings include:
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pH Sensitivity : A. candidus cultures maintained acidic conditions (pH 5), stabilizing the intermediate.
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Substrate Concentration : Elevated concentrations (>150 mg/500 mL) reduced conversion rates due to substrate inhibition.
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Purification : Reversed-phase thin-layer chromatography (RP-TLC) with ethyl acetate/hexane (3:1) isolated this compound at >95% purity.
Comparative Analysis of Synthesis Methods
Yield and Scalability
Environmental and Economic Considerations
Microbial methods reduce reliance on hazardous reagents (e.g., n-BuLi) and operate under ambient conditions, aligning with green chemistry principles. However, longer incubation times (4–14 days) and specialized equipment for sterile cultures increase operational costs .
Chemical Reactions Analysis
Structural Characteristics Influencing Reactivity
The compound features:
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A γ-lactone ring (1(3H)-isobenzofuranone) fused to a benzene ring
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Hydroxyl group at C-7
These structural elements govern its participation in hydroxylation, cycloaddition, and glycosylation reactions.
Hydroxylation and Microbial Biotransformation
This compound undergoes fungal-mediated hydroxylation at C-3 to form 3-butyl-3-hydroxyphthalide (2 ) . Key findings:
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Catalyzed by Aspergillus candidus AM 386 and Cunninghamella indicum AM 158
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Confirmed via ¹H/¹³C NMR : New hydroxyl signal at δ = 3.70–4.50 ppm and C-3 shift to δ = 107.9 ppm
Table 1: NMR Data for 3-Butyl-3-hydroxyphthalide
| Position | δ<sub>H</sub> (ppm) | δ<sub>C</sub> (ppm) | HMBC Correlations |
|---|---|---|---|
| C-3 | - | 107.9 | H-4, H-8 |
| H-5 | 7.56–7.81 | 123.4 | C-7, C-13 |
| H-7 | - | 156.5 | H-5, H-6 |
Photochemical Dimerization
Under UV light or sunlight, the compound undergoes [4+2] cycloaddition via its conjugated diene system to form dimers :
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Example : Cross-conjugated 6,7-alkene reacts with tetrasubstituted alkenes
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Major products include diligustilide derivatives with anti-inflammatory activity
Glycosylation
This compound participates in O-glucopyranosylation at C-7 hydroxyl:
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Forms ligusticumside G (C<sub>23</sub>H<sub>36</sub>O<sub>12</sub>)
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Confirmed via HRESIMS ([M − H]⁻ at m/z 503.2148) and <sup>13</sup>C NMR (δ = 103.4 ppm for anomeric carbon)
Artifact Formation Under Alkaline Conditions
Prolonged exposure to basic conditions (e.g., KOH/MeOH) induces lactone ring opening and subsequent re-esterification :
Stability and Degradation Pathways
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Thermal Instability : Decomposes above 60°C, forming E/Z isomerization byproducts
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pH Sensitivity : Rapid degradation in strongly acidic (pH < 3) or alkaline (pH > 9) media
Comparative Reactivity with Analogues
| Reaction Type | This compound | 3-n-Butylidenephthalide |
|---|---|---|
| Hydroxylation Rate | Moderate (t<sub>1/2</sub> = 8 h) | Fast (t<sub>1/2</sub> = 2 h) |
| Dimerization Yield | 22–35% | 45–60% |
| Log P (ALOGPS 2.1) | 2.397 | −3.094 |
Key Research Findings
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Antifungal Activity : Hydroxylation at C-3 reduces fungistatic potency compared to non-hydroxylated analogues (IC<sub>50</sub> > 200 μM vs. 85 μM) .
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Biosynthetic Relevance : Serves as a precursor for >10 dimeric phthalides in Ligusticum chuanxiong .
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Artifact Identification : Alkaline hydrolysis products are distinguishable via <sup>13</sup>C NMR absence of δ = 107.9 ppm signal .
This compound's reactivity profile underscores its role as a versatile intermediate in synthetic and natural product chemistry .
Scientific Research Applications
Anticancer Activity
Research has indicated that (Z)-3-butylidene-7-hydroxyphthalide exhibits cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis . The mechanism of action appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound has shown promising antimicrobial activity. A study focused on its fungistatic properties, revealing that it can inhibit the growth of certain fungi, making it a potential candidate for developing antifungal agents . The structure-activity relationship suggests that the presence of the hydroxyl group enhances its binding affinity to fungal enzymes.
Anti-inflammatory Effects
In traditional medicine, phthalides are known for their anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation in various biological models, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
In Vitro Studies
In vitro experiments have confirmed the bioactivity of this compound against multiple cell lines. The results indicate that the compound's efficacy is dose-dependent, with higher concentrations leading to increased cytotoxic effects.
Mechanism of Action
The mechanism of action of (Z)-3-butylidene-7-hydroxyphthalide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the butylidene moiety may interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Below is a detailed comparison of (Z)-3-butylidene-7-hydroxyphthalide with structurally or functionally related compounds:
Structural Analogues
Key Structural Insights :
- The Z-configuration of the butylidene group in this compound may enhance its interaction with cellular targets compared to E-isomers (e.g., E-ligustilide) due to spatial orientation .
- Hydroxylation at C7 distinguishes it from analogues like senkyunolide-B (hydroxyl at C6) and contributes to its solubility and redox activity .
Pharmacological Comparison
- 3-Butyl-7-hydroxyphthalide (from Penicillium vulpinum) shows weaker cytotoxicity, suggesting the Z-configured double bond is critical for activity . Butylidenephthalide (unspecified stereochemistry) exhibits anti-leukemic effects but lacks ROS-mediated mechanisms .
- Anti-Inflammatory and Neuroprotective Effects: E-Ligustilide and senkyunolide-B are more prominent in modulating vascular and neuronal pathways, whereas this compound’s primary focus is cytotoxicity .
Biological Activity
(Z)-3-butylidene-7-hydroxyphthalide is a compound belonging to the class of phthalides, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and traditional medicine. It is structurally characterized by a butylidene group at the 3-position and a hydroxyl group at the 7-position of the phthalide ring.
Antitumor Effects
Research has indicated that this compound exhibits significant antitumor properties. A notable study investigated its effects on glioblastoma multiforme (GBM), a highly aggressive brain tumor. The findings revealed that this compound can inhibit tumor growth both in vitro and in vivo. Specifically, it was shown to induce apoptosis in GBM cells through both p53-dependent and independent pathways, leading to cell cycle arrest at the G0/G1 phase .
Key Findings:
- Cell Proliferation Inhibition: this compound significantly reduced the proliferation of GBM cells in a dose-dependent manner.
- Apoptotic Pathways: The compound triggered apoptosis via increased expression of cyclin kinase inhibitors (CKIs) such as p21 and p27, which are crucial for regulating cell cycle progression.
- In Vivo Efficacy: In animal models, treatment with this compound resulted in reduced tumor volumes and improved survival rates .
The mechanism underlying the biological activity of this compound involves several pathways:
- Cyclooxygenase Inhibition: Similar to other phthalides, it may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are involved in prostaglandin synthesis .
- Cell Cycle Regulation: The compound modulates key regulators of the cell cycle, promoting cell cycle arrest and enhancing apoptotic processes in cancer cells .
Other Biological Activities
In addition to its antitumor effects, this compound has been associated with various other biological activities:
- Anti-inflammatory Properties: It may contribute to reducing inflammation through its action on cyclooxygenase pathways.
- Traditional Medicine Applications: This compound is found in traditional Chinese medicine formulations, where it has been used to treat ailments such as amenorrhea and cardiovascular diseases .
Data Table: Biological Activities of this compound
Case Study 1: Glioblastoma Multiforme Treatment
A comprehensive study evaluated the efficacy of this compound on human GBM cell lines. The results demonstrated that treatment with this compound led to a significant decrease in tumor cell viability and induced apoptosis. The study utilized various assays to measure cell proliferation, apoptosis markers, and cell cycle distribution.
Case Study 2: Traditional Uses
In traditional Chinese medicine, formulations containing this compound have been documented for their therapeutic benefits. Patients treated with herbal remedies containing this compound reported improvements in symptoms related to cardiovascular health and menstrual disorders.
Q & A
Q. What are the recommended analytical methods for quantifying (Z)-3-butylidene-7-hydroxyphthalide in biological matrices?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 270 nm is a validated method for quantification, using a C18 column at room temperature to ensure stability and reproducibility . For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in negative ion mode is preferred, as demonstrated in metabolite profiling studies (e.g., m/z 204.0787 for [M-H]⁻) . Method validation should include linearity (R² > 0.99), recovery rates (>90%), and limits of detection (LOD < 0.1 µg/mL) .
Table 1: Key Analytical Parameters
| Parameter | HPLC | LC-MS/MS |
|---|---|---|
| Detection Wavelength | 270 nm | N/A (MS/MS) |
| Column Temperature | 25°C | 30°C |
| LOD | 0.5 µg/mL | 0.05 µg/mL |
| Matrix Compatibility | Plasma, tissue | Cell lysate |
Q. How can researchers ensure the stability of this compound during experimental workflows?
The compound is light-sensitive and hygroscopic, requiring storage at 2–8°C in amber vials under nitrogen atmosphere to prevent degradation . For long-term stability (>6 months), lyophilization and storage at -20°C in desiccated conditions are advised. Periodic stability testing via HPLC is critical, particularly after reconstitution in solvents like DMSO or ethanol, which may accelerate isomerization .
Q. What pharmacological screening approaches are suitable for this compound?
Prioritize in vitro assays for neuroprotective or anti-inflammatory activity, given structural analogs like butylphthalide exhibit such properties . Use primary neuron cultures or microglial cells (e.g., BV2 lines) treated with lipopolysaccharide (LPS) to assess cytokine suppression (e.g., TNF-α, IL-6) via ELISA. For ADMET profiling, evaluate hepatotoxicity using HepG2 cells and CYP450 inhibition (e.g., CYP2D6) via fluorometric assays .
Advanced Research Questions
Q. How can contradictions in reported ADMET properties of this compound be resolved?
Discrepancies in bioavailability (e.g., ALogP = 2.1 vs. 1.8) may arise from isomerization during testing. Employ chiral chromatography to confirm stereochemical purity before assays . Cross-validate results using parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayers to reconcile absorption data. For hepatotoxicity, compare outcomes across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) and adjust for batch-specific metabolite interference .
Table 2: ADMET Data Reconciliation
Q. What experimental designs are optimal for studying the isomer-specific activity of this compound versus its (E)-isomer?
Synthesize and isolate isomers using preparative HPLC with a chiral stationary phase (e.g., Chiralpak IG-3). Compare bioactivity in dose-response models (e.g., IC₅₀ in neuroinflammation assays) and analyze structural dynamics via molecular docking (e.g., binding affinity to NF-κB or COX-2). Monitor isomer interconversion under physiological conditions (pH 7.4, 37°C) using NMR or circular dichroism .
Q. How can researchers address challenges in metabolite identification for this compound?
Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation, sulfation). Fragment ions at m/z 160.039 (phthalide ring cleavage) and 99.044 (butylidene chain oxidation) are diagnostic. Validate putative metabolites via synthetic standards or hydrogen-deuterium exchange assays . For in vivo studies, employ stable isotope labeling (e.g., ¹³C) to track metabolic pathways in rodent models .
Q. What strategies mitigate data variability in pharmacokinetic studies of this compound?
Standardize protocols for sample collection (e.g., anticoagulant use in plasma), storage (-80°C), and extraction (solid-phase extraction with C18 cartridges). Use internal standards like deuterated phthalide analogs to correct for matrix effects in LC-MS/MS. For interspecies extrapolation, apply allometric scaling (e.g., rat-to-human) with adjustments for plasma protein binding differences .
Methodological Notes
- Data Contradiction Analysis : Apply triangulation by cross-referencing physicochemical data (e.g., NIST Chemistry WebBook ) with experimental results.
- Experimental Replication : Share raw datasets via open repositories (e.g., Zenodo) to enable meta-analyses, adhering to FAIR principles .
- Ethical Compliance : For in vivo studies, follow institutional guidelines for humane endpoints and sample size justification .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
